N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
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Overview
Description
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that combines a 3-methylphenyl group with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenylamine and 6-chloropurine.
Formation of Intermediate: 3-methylphenylamine reacts with 6-chloropurine in the presence of a base such as potassium carbonate to form an intermediate compound.
Thioether Formation: The intermediate compound is then treated with thiourea to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler amide derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amide derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the purine moiety can mimic natural nucleotides, interfering with nucleic acid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-(9H-purin-6-ylthio)acetamide: Similar structure but with a thioether linkage.
N-(3-methylphenyl)-2-(9H-purin-6-ylamino)acetamide: Contains an amino group instead of a sulfanyl group.
Uniqueness
N-(3-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to its specific combination of a 3-methylphenyl group and a purine derivative with a sulfanyl linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C14H13N5OS |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-9-3-2-4-10(5-9)19-11(20)6-21-14-12-13(16-7-15-12)17-8-18-14/h2-5,7-8H,6H2,1H3,(H,19,20)(H,15,16,17,18) |
InChI Key |
ZTSIELNQFGLCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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